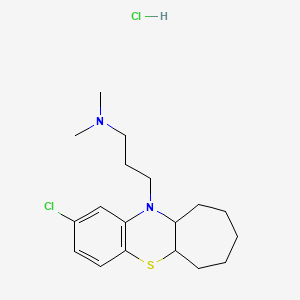

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride

Description

This compound is a complex heterocyclic molecule featuring a benzo-fused cycloheptathiazine core. The structure includes a chlorine substituent at position 2 and a 3-(dimethylamino)propyl side chain at position 11, with the hydrochloride salt enhancing solubility for pharmacological applications . Key properties and activities include:

- UV-Protective Effects: Demonstrates synergistic photoprotection against UV-induced cellular damage when combined with sodium ascorbate, though its water insolubility limits practical use .

- Cytotoxicity Profile: Exhibits weak cytotoxicity in human tumor cell lines (e.g., HSC-2, HL-60) but shows enhanced tumor-specific activity upon bromination (e.g., 6,8-dibromo derivatives) .

- Synthetic Pathways: Likely synthesized via hetero-Diels–Alder reactions or cycloaddition strategies, as seen in related benzo[1,4]thiazine derivatives .

Properties

CAS No. |

54969-07-2 |

|---|---|

Molecular Formula |

C18H28Cl2N2S |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

3-(2-chloro-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1,4]benzothiazin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H27ClN2S.ClH/c1-20(2)11-6-12-21-15-7-4-3-5-8-17(15)22-18-10-9-14(19)13-16(18)21;/h9-10,13,15,17H,3-8,11-12H2,1-2H3;1H |

InChI Key |

PZLOWIQJDQLUMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2CCCCCC2SC3=C1C=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Ring System Construction

The core benzo(b)cyclohepta(e)(1,4)thiazine framework is typically synthesized via:

- Cyclization of appropriately substituted o-aminothiophenol derivatives with cycloheptanone or its equivalents, forming the thiazine ring fused to the benzene and cycloheptane rings.

- Ring expansion or ring closure reactions under acidic or basic catalysis to achieve the octahydro fused ring system.

Microwave-assisted synthesis has been reported to accelerate ring closure steps in related benzothiazine compounds, improving reaction times and product purity.

Attachment of the 11-(3-(dimethylamino)propyl) Side Chain

The side chain bearing the dimethylamino group is typically introduced by:

- Nucleophilic substitution or alkylation reactions on a suitable leaving group (e.g., halide or tosylate) at the 11-position.

- Reductive amination or amide coupling techniques can also be used when the side chain is introduced as a precursor amine or amide.

This step often uses tertiary amine-containing reagents to install the dimethylamino functionality, which is crucial for the compound's biological activity.

Formation of the Hydrochloride Salt

The final compound is converted into its hydrochloride salt by:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.

- This salt formation enhances the compound’s stability, crystallinity, and aqueous solubility, facilitating handling and formulation.

Representative Preparation Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | o-Aminothiophenol derivative + cycloheptanone, acid/base catalyst, reflux | Formation of benzo(b)cyclohepta(e)(1,4)thiazine core |

| 2 | Chlorination | SOCl2 or PCl5, low temperature | Introduction of 2-chloro substituent |

| 3 | Alkylation | 3-(dimethylamino)propyl halide, base (e.g., K2CO3), solvent (DMF), heat | Attachment of 11-(3-(dimethylamino)propyl) side chain |

| 4 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt |

Summary Table of Preparation Methods and Conditions

| Preparation Aspect | Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Ring system synthesis | Cyclization of o-aminothiophenol + cycloheptanone | Acid/base catalysis, reflux | Established method, good yields | Requires purification to remove side products |

| Chlorination | SOCl2 or PCl5 chlorination | Low temperature, controlled addition | Selective chlorination | Over-chlorination risk |

| Side chain attachment | Alkylation with 3-(dimethylamino)propyl halide | Base (K2CO3), DMF, heat | Efficient, scalable | Possible side reactions, need for pure halide |

| Salt formation | Treatment with HCl | Ethanol or ether solvent | Improved solubility, stability | Requires drying and crystallization |

Chemical Reactions Analysis

Copper-Catalyzed Domino Reactions

Copper(I) catalysts enable domino aziridine ring-opening and cyclization with o-halothiophenols, forming the cyclohepta-thiazine framework efficiently .

Conditions:

-

Catalyst: CuI (5 mol%)

-

Solvent: DMF at 80°C

-

Yield: 72–89%

Mechanistic Highlights:

-

Aziridine ring opening generates thiolate intermediates.

-

Cyclization forms the seven-membered cycloheptane ring.

Multicomponent Reactions

A one-pot, three-component reaction using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst efficiently assembles the thiazine core .

Components:

-

2-Aminothiophenol

-

α-Halocarbonyl compound (e.g., bromopyruvic acid)

-

Aldehyde or ketone

Optimized Parameters:

-

Catalyst: DABCO (10 mol%)

-

Solvent: Ethanol, reflux

-

Yield: 65–92%

Table 1: Representative Multicomponent Reactions

| Substrate (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| CF₃COCH₂Br | 6 | 88 | |

| ClCH₂COCl | 8 | 78 | |

| CH₃COCH₂Br | 5 | 92 |

Bromination and Halogenation

Bromination at specific positions modulates biological activity but can reduce reaction efficiency. For example, bromination at C-6 or C-8 diminishes inhibitory effects on NO production .

Case Study:

Table 2: Bromination Effects on Bioactivity

| Position Brominated | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| None | 1.08 | >463 |

| C-6 | 12.0 | >9.1 |

| C-8 | 4.93 | >22.8 |

Condensation with Bromopyruvic Acid

Condensation of 2-aminothiophenol with bromopyruvic acid or esters forms 4H-benzo-1,4-thiazine-3-carboxylic acid derivatives. This method is pivotal for introducing carboxyl groups .

Mechanism:

-

Nucleophilic substitution at the α-carbon of bromopyruvic acid.

-

Cyclization via intramolecular thiolate attack.

Typical Yield: 70–85% under ultrasonic irradiation .

Post-Synthetic Modifications

The dimethylaminopropyl side chain undergoes quaternization or alkylation to enhance solubility or biological targeting.

Example:

Mechanistic Insights

-

Cyclization Pathways: DFT studies indicate that enamine-imine tautomerization stabilizes intermediates during thiazine formation .

-

Catalytic Cycles: Copper catalysts operate via a single-electron transfer (SET) mechanism, facilitating C–S bond formation .

Reaction Optimization Strategies

Scientific Research Applications

Chemical Structure and Synthesis

Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride features a complex structure that includes a thiazine ring fused with a cycloheptane framework. The presence of a dimethylamino group and a chloro substituent enhances its pharmacological properties and solubility in biological systems.

Antitumor Activity

Research indicates that benzo(b)cyclohepta(e)(1,4)thiazine derivatives may exhibit significant antitumor properties. Studies have shown promising cytotoxic effects against various cancer cell lines including breast adenocarcinoma and colorectal carcinoma. For instance:

Antimicrobial Properties

These compounds have also been noted for their antimicrobial activities:

- Broad Spectrum Activity : Active against both Gram-positive and Gram-negative bacteria.

- Synthetic Antibiotics : Thiazine derivatives serve as precursors in the synthesis of important antibiotics like quinolones .

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored in relation to oxidative stress modulation. The dual role of metabolites related to this compound may influence neurodegenerative diseases .

Case Study 1: Antitumor Activity

In vitro studies conducted on synthesized thiazine derivatives indicated significant cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | HCT-116 | 16.19 ± 1.35 |

| Derivative B | MCF-7 | 17.16 ± 1.54 |

These findings suggest that modifications to the thiazine structure can enhance antitumor efficacy.

Case Study 2: Antimicrobial Activity

A series of thiazine analogues were tested for antibacterial activity:

| Compound Name | Activity Against | Notes |

|---|---|---|

| Compound X | Gram-positive | Exhibited strong inhibition |

| Compound Y | Gram-negative | Moderate activity observed |

These results underline the potential for developing new antimicrobial agents based on the benzo(b)cyclohepta(e)(1,4)thiazine scaffold.

Mechanism of Action

The mechanism of action of Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Phenothiazines and Chlorpromazine

- Chlorpromazine Hydrochloride: A phenothiazine derivative (10H-dibenzo[b,e][1,4]thiazine) with a 3-(dimethylamino)propyl side chain, widely used as an antipsychotic. Unlike the target compound, chlorpromazine is water-soluble and primarily targets CNS receptors .

- Electronic Properties: Phenothiazines have lower π-electron density compared to benzo[b]cyclohepta-thiazines, which may reduce their UV-protective efficacy but enhance redox reactivity .

Benzo[b][1,4]thiazine Disulfanyl Derivatives

- Synthesis: Prepared via inverse electron-demand [4+2] cycloaddition between iminothioquinones and vinyl disulfides, yielding derivatives with disulfide functionalities (Table 3 in ).

Dithieno[1,4]thiazines and Bis[1]benzothieno[1,4]thiazines

- Electronic Tuning: These analogs exhibit expanded π-systems, leading to superior photophysical/electrochemical properties compared to phenothiazines. Applications include molecular electronics, contrasting with the target compound’s biological focus .

Brominated Derivatives

- Enhanced Cytotoxicity : Bromination at positions 6 and 8 significantly increases tumor specificity (e.g., 6,8-dibromo derivative: TS = 5.6 vs. parent compound TS < 1) and induces caspase-dependent apoptosis in HL-60 cells .

- Structural Modifications : Bromine atoms likely enhance membrane permeability and interaction with intracellular targets, a strategy applicable to other thiazine derivatives .

Key Data Tables

Table 1: Cytotoxicity and Tumor Specificity of Select Derivatives

| Compound | Cytotoxicity (CC₅₀, μM) | Tumor Specificity (TS) | Apoptosis Induction |

|---|---|---|---|

| Parent Compound | >100 (HSC-2) | <1 | None |

| 6,8-Dibromo Derivative | 18.5 (HL-60) | 5.6 | Caspase-3 activation |

| 6-Bromo-2-chloro Derivative | 9.8 (HSC-4) | 11.5 | DNA fragmentation |

Table 2: UV-Protective Synergy with Sodium Ascorbate

| Compound | UV Protection (%) | Solubility in Water |

|---|---|---|

| Benzo[b]cyclohepta-thiazine | 45* | Insoluble |

| + Sodium Ascorbate | 78* | Improved |

Values represent cellular viability post-UV exposure .

Biological Activity

Benzo(b)cyclohepta(e)(1,4)thiazine derivatives are a class of compounds known for their diverse biological activities. The specific compound in focus, Benzo(b)cyclohepta(e)(1,4)thiazine, 5a,6,7,8,9,10,10a,11-octahydro-2-chloro-11-(3-(dimethylamino)propyl)-, hydrochloride , exhibits significant potential in various therapeutic applications due to its unique structural features and substituents.

Chemical Structure and Properties

This compound features a bicyclic structure that integrates a thiazine ring with a cycloheptane framework. The presence of the dimethylamino group and a chloro substituent enhances its solubility and pharmacological properties. These modifications are crucial for improving the compound's interaction with biological targets.

Biological Activities

Research indicates that benzo(b)cyclohepta(e)(1,4)thiazine derivatives possess several biological activities:

- Anticancer Activity : Studies have shown that these compounds can inhibit tumor cell proliferation. They act by targeting specific cellular pathways involved in cancer growth and metastasis.

- Antimicrobial Properties : The compounds exhibit activity against various microbial strains. Their effectiveness varies depending on the structural modifications made to the thiazine ring .

- Antioxidant Effects : The antioxidant properties of these compounds help in neutralizing free radicals, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of benzo(b)cyclohepta(e)(1,4)thiazine is largely attributed to its ability to interact with specific enzymes and receptors. For instance:

- Enzyme Inhibition : These compounds have been shown to inhibit kinases involved in signaling pathways relevant to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Binding Affinity Studies : Interaction studies have demonstrated that the thiazine moiety enhances binding affinities with certain biological targets. This is crucial for optimizing their pharmacological profiles.

Research Findings and Case Studies

Several studies have explored the biological activity of benzo(b)cyclohepta(e)(1,4)thiazine derivatives:

Synthesis Methods

The synthesis of benzo(b)cyclohepta(e)(1,4)thiazine derivatives can be achieved through various methods:

Q & A

Q. Table 1. Synthetic Optimization of Hetero-Diels–Alder Reactions

| Substituent on Vinyl Disulfide | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | TFE | 89 | |

| 4-Nitrophenyl | Ethanol | 62 | |

| 2-Thienyl | DMF | 78 |

Q. Table 2. Pharmacopeial Purity Criteria for Hydrochloride Salts

| Parameter | Requirement | Method |

|---|---|---|

| Assay (C24H28N2O5·HCl) | 98.0–102.0% | HPLC |

| Residual Solvents | <0.1% (ICH Q3C) | GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.